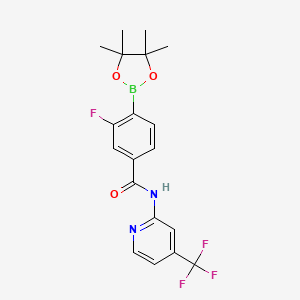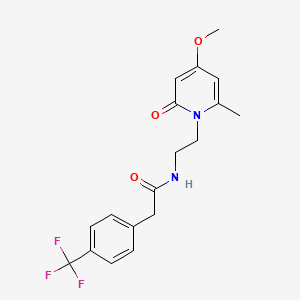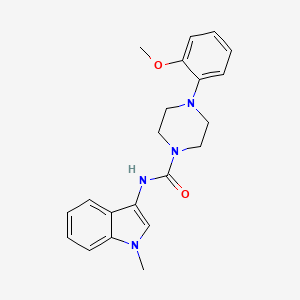
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H19BF4N2O3 and its molecular weight is 410.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds similar to 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide often focuses on their synthesis and crystal structure for further application in various fields, including materials science and pharmaceuticals. For example, Huang et al. (2021) conducted a study on methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. They performed a three-step substitution reaction to obtain the title compounds, which were then subjected to crystallographic and conformational analyses using FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT). The study revealed important physicochemical properties of these compounds, highlighting their potential in scientific research applications (Huang et al., 2021).
Radiosynthesis Applications
Another critical area of application for such compounds is in the development of radiotracers for imaging. Ohkubo et al. (2021) discussed the automated radiosynthesis of 18F-labeled tracers containing a 3-fluoro-2-hydroxypropyl moiety, which are used in clinical imaging to track hypoxia and tau pathology. This work exemplifies the role of fluoro-derivatives in enhancing the capabilities of PET imaging, contributing to the advancement of diagnostic techniques in medicine (Ohkubo et al., 2021).
Photophysical Properties for Material Science
Compounds with a fluorine moiety, similar to the one , are also explored for their luminescence properties, which are pivotal in material science and bioimaging. Yamaji et al. (2017) synthesized benzamides with pyridine and pyridazine moieties, converting them into difluoroboronated complexes to serve as blue fluorophores. Their study highlights the potential of such compounds in developing new materials with specific luminescent properties, useful in organic electronics and bioimaging applications (Yamaji et al., 2017).
Fluorination Chemistry in Organic Synthesis
Research into the fluorination of organic compounds is a significant area of interest due to the unique reactivity and properties conferred by fluorine atoms. Studies like those by Wang, Mei, and Yu (2009) delve into novel methods for ortho-fluorination, showcasing the versatility and importance of fluorine in medicinal chemistry and synthesis. Such methodologies enable the development of complex molecules with potential applications in drug discovery and development (Wang, Mei, & Yu, 2009).
Propiedades
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BF4N2O3/c1-17(2)18(3,4)29-20(28-17)13-6-5-11(9-14(13)21)16(27)26-15-10-12(7-8-25-15)19(22,23)24/h5-10H,1-4H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVCJSCKBANBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=NC=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BF4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2683759.png)






![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2683766.png)
![1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2683767.png)


